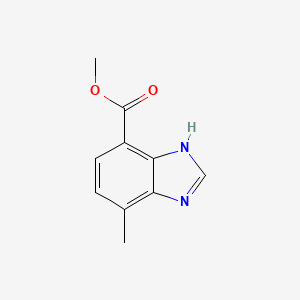
Tert-butyl 4-(2-amino-6-cyclopentylpyrimidin-4-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-amino-6-cyclopentylpyrimidin-4-yl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various organic compounds. The presence of the piperazine ring in the structure provides conformational flexibility and the ability to form hydrogen bonds, making it a valuable component in drug discovery and development.
Méthodes De Préparation
The synthesis of tert-butyl 4-(2-amino-6-cyclopentylpyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with appropriate reagents under controlled conditions. One common method involves the use of triethylamine in acetonitrile, followed by the addition of ethylbromoacetate . The reaction mixture is stirred and cooled to 0°C to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Tert-butyl 4-(2-amino-6-cyclopentylpyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl 4-(2-amino-6-cyclopentylpyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications:
Biology: The compound is used in the study of biological systems due to its ability to interact with macromolecules through hydrogen bonding and other interactions.
Industry: The compound is used in the production of various chemical intermediates and as a component in the formulation of pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2-amino-6-cyclopentylpyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring allows the compound to form hydrogen bonds with target proteins, enhancing its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(2-amino-6-cyclopentylpyrimidin-4-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy group instead of an amino group, which affects its chemical reactivity and biological activity.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate:
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and diverse chemical reactivity.
Propriétés
Formule moléculaire |
C18H29N5O2 |
|---|---|
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
tert-butyl 4-(2-amino-6-cyclopentylpyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)23-10-8-22(9-11-23)15-12-14(20-16(19)21-15)13-6-4-5-7-13/h12-13H,4-11H2,1-3H3,(H2,19,20,21) |
Clé InChI |
LLOUGRTUWLPLTH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C3CCCC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



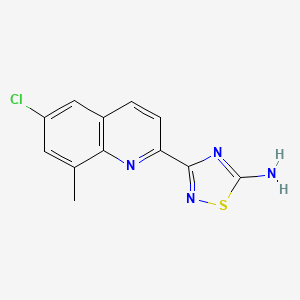
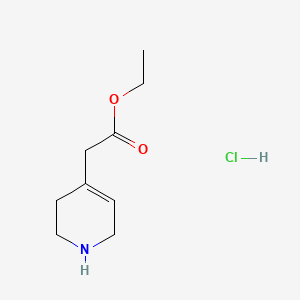

![tert-Butyl (2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13933920.png)
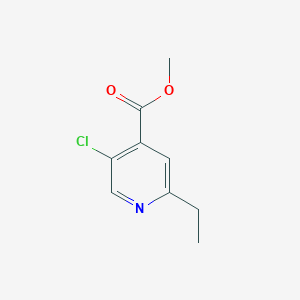
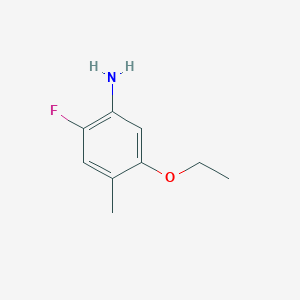

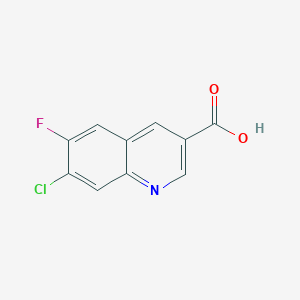
![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-ylmethyl)-benzo[1,3]dioxole](/img/structure/B13933947.png)
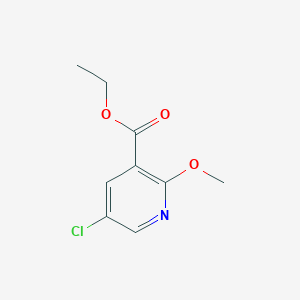
![4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane](/img/structure/B13933951.png)
![2-Propenoic acid, 2-ethoxy-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13933955.png)
